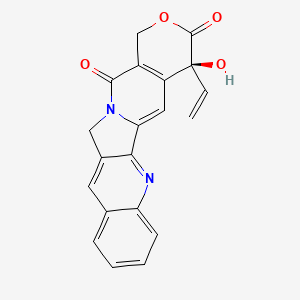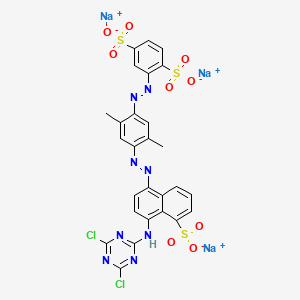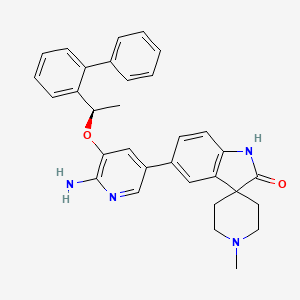
Alk/ros1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk/ros1-IN-3 is a compound that targets the anaplastic lymphoma kinase (ALK) and the c-ros oncogene 1 (ROS1). These kinases are involved in various cellular processes, including cell proliferation, survival, and migration. This compound has shown promise in inhibiting these kinases, making it a potential therapeutic agent for certain types of cancer, particularly non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements .
Preparation Methods
The synthesis of Alk/ros1-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Alk/ros1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted products .
Scientific Research Applications
Alk/ros1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of ALK and ROS1 kinases. In biology, it helps in understanding the role of these kinases in cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for cancers with ALK or ROS1 rearrangements. Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies .
Mechanism of Action
The mechanism of action of Alk/ros1-IN-3 involves the inhibition of ALK and ROS1 kinases. These kinases are involved in signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling .
Comparison with Similar Compounds
Alk/ros1-IN-3 is unique in its dual inhibition of both ALK and ROS1 kinases. Similar compounds include crizotinib, ceritinib, and entrectinib, which also target these kinases but may have different binding affinities and selectivity profiles. This compound stands out due to its potent inhibition and potential to overcome resistance mechanisms associated with other inhibitors .
Properties
Molecular Formula |
C32H32N4O2 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-[6-amino-5-[(1R)-1-(2-phenylphenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C32H32N4O2/c1-21(25-10-6-7-11-26(25)22-8-4-3-5-9-22)38-29-19-24(20-34-30(29)33)23-12-13-28-27(18-23)32(31(37)35-28)14-16-36(2)17-15-32/h3-13,18-21H,14-17H2,1-2H3,(H2,33,34)(H,35,37)/t21-/m1/s1 |
InChI Key |
SACXKMOFZDSOLM-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




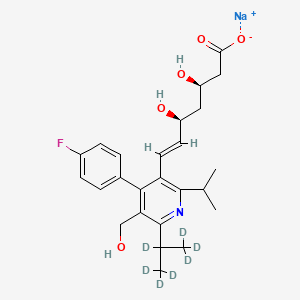
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
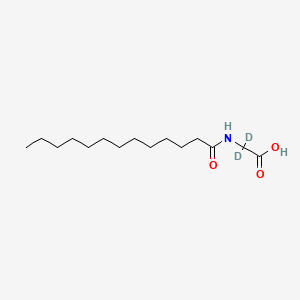
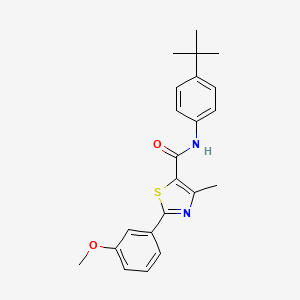
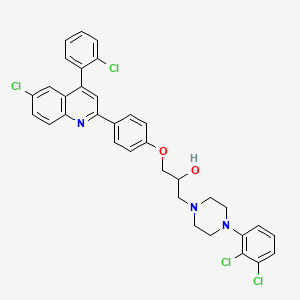

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
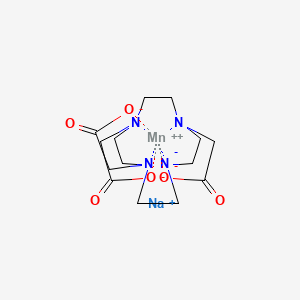
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
